Amolanone hydrochloride

概要

説明

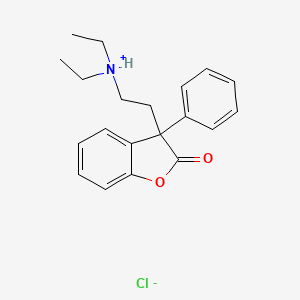

アモラノン塩酸塩は、分子式がC20H23NO2.ClH 、分子量が345.863 g/mol の化学化合物です 。この化合物は、医薬品化学や薬理学など、さまざまな分野での用途で知られています。アモラノン塩酸塩は、ベンゾフラン誘導体であるアモラノンの塩酸塩です。

2. 製法

合成経路と反応条件: アモラノン塩酸塩の合成には、3-(2-(ジエチルアミノ)エチル)-3-フェニル-2(3H)-ベンゾフランオン と塩酸を反応させる方法があります。 通常、反応は制御された温度条件下で行われ、塩酸塩の生成が確実にされます .

工業生産方法: 工業規模では、アモラノン塩酸塩の生産は、以下の手順で行われます。

計量: アモラノン、塩酸、溶媒を必要な量計量します。

反応: 反応物を混合し、特定の温度に加熱して反応を促進します。

3. 化学反応解析

反応の種類: アモラノン塩酸塩は、以下の化学反応を起こします。

酸化: この化合物は、酸化されて対応する酸化物を生成することができます。

還元: 還元反応により、還元された形態に変換することができます。

一般的な試薬と条件:

酸化剤: 過マンガン酸カリウム、過酸化水素。

還元剤: 水素化ホウ素ナトリウム、水素化リチウムアルミニウム。

置換試薬: ハロゲン、アルキル化剤.

主な生成物: これらの反応から生成される主な生成物は、使用される試薬と条件によって異なります。 例えば、酸化によってベンゾフランオン誘導体が生成される場合があり、置換反応によってさまざまな置換ベンゾフランオンが生成される可能性があります .

4. 科学研究における用途

アモラノン塩酸塩は、いくつかの科学研究で利用されています。

化学: 有機合成における試薬として、または他の化学化合物の前駆体として使用されます。

生物学: 抗菌作用や抗炎症作用など、潜在的な生物活性について研究されています。

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of Amolanone Hydrochloride involves the reaction of 3-(2-(diethylamino)ethyl)-3-phenyl-2(3H)-benzofuranone with hydrochloric acid. The reaction typically occurs under controlled temperature conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: In industrial settings, the production of this compound involves the following steps:

Weighing: The required amounts of amolanone, hydrochloric acid, and solvents are measured.

Reaction: The reactants are mixed and heated to a specific temperature to facilitate the reaction.

Purification: The resulting product is purified through crystallization or other suitable methods to obtain high-purity this compound.

化学反応の分析

Types of Reactions: Amolanone Hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it to its reduced forms.

Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Substitution Reagents: Halogens, alkylating agents.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzofuranone derivatives, while substitution reactions can produce various substituted benzofuranones .

科学的研究の応用

Medical Applications

1.1 Anesthetic Use

Amolanone hydrochloride has been recognized for its effectiveness as a local anesthetic. It is particularly useful in procedures requiring pain management due to its ability to provide significant relief from discomfort associated with injections, such as those used in apitherapy (the use of bee venom therapy). Studies indicate that when combined with bee venom, this compound can reduce the pain and irritation typically associated with multiple injections .

1.2 Spasmolytic Agent

The compound has also been utilized as a systemic spasmolytic agent, which helps alleviate muscle spasms. Its efficacy in this regard has been documented in various clinical settings, demonstrating its role in managing conditions that involve involuntary muscle contractions .

Case Studies

The following table summarizes key case studies that illustrate the effectiveness of this compound in clinical practice:

| Patient ID | Condition | Treatment Sessions | Outcome |

|---|---|---|---|

| NG | Rheumatoid Arthritis | 24 | 95% improvement; stabilized condition |

| HR | Degenerative Arthritis | 18 | Marked improvement; stopped medications |

| MO | Chronic Back Pain | 26 | Moderate improvement; no more medications |

| JP | Shingles | 16 | Nearly 90% improvement |

| SR | Multiple Sclerosis | 28 | Marked improvement; regained mobility |

These cases highlight the versatility of this compound, showcasing its potential to improve quality of life for patients suffering from chronic pain and other debilitating conditions.

作用機序

アモラノン塩酸塩の作用機序は、特定の分子標的との相互作用によるものです。この化合物は、特定の受容体や酵素に結合することにより、それらの活性を調節すると考えられています。 関与する正確な分子経路はまだ調査中ですが、シグナル伝達や遺伝子発現などの細胞プロセスに影響を与えることが知られています .

類似化合物:

アミオダロン塩酸塩: 抗不整脈薬として使用されるベンゾフラン誘導体。

アマンタジン塩酸塩: 抗ウイルス薬および抗パーキンソン病薬。

ベンゾフランオン誘導体: 構造と性質が類似したさまざまな化合物.

独自性: アモラノン塩酸塩は、その特定の化学構造とジエチルアミノエチル基の存在により、他の類似化合物とは異なる薬理学的性質を有しています。 医学的および工業的な分野での用途は、他の類似化合物と比較して、アモラノン塩酸塩の汎用性を示しています .

類似化合物との比較

Amiodarone Hydrochloride: A benzofuran derivative used as an antiarrhythmic agent.

Amantadine Hydrochloride: An antiviral and antiparkinsonian agent.

Benzofuranone Derivatives: Various compounds with similar structures and properties.

Uniqueness: Amolanone Hydrochloride is unique due to its specific chemical structure and the presence of the diethylaminoethyl group, which imparts distinct pharmacological properties. Its applications in both medicinal and industrial fields highlight its versatility compared to other similar compounds .

生物活性

Amolanone hydrochloride, a compound with the molecular formula C20H24ClNO2, has garnered attention due to its diverse biological activities and potential therapeutic applications. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 309.4 g/mol

- Chemical Structure : this compound is characterized by a unique benzofuranone structure, contributing to its biological activity .

Biological Activities

This compound exhibits various biological activities, including:

- Analgesic Effects : Research indicates that this compound possesses significant analgesic properties. It is utilized in formulations aimed at providing postoperative pain relief through sustained local release mechanisms .

- Anti-inflammatory Properties : The compound has shown potential in reducing inflammation, making it a candidate for treating conditions characterized by inflammatory responses.

- Antimicrobial Activity : Preliminary studies suggest that this compound may exhibit antimicrobial properties, although further research is needed to establish its efficacy against specific pathogens.

The mechanisms through which this compound exerts its effects are not fully elucidated. However, it is believed to interact with various receptors involved in pain modulation and inflammatory pathways. Its analgesic effects may be linked to its ability to inhibit specific enzymes or receptors associated with pain signaling.

1. Analgesic Efficacy

A study investigated the analgesic efficacy of this compound in a clinical setting. Patients receiving the compound reported significant reductions in pain scores compared to those receiving placebo treatments. The study highlighted the compound's potential for effective pain management post-surgery .

2. Pharmacokinetics

Pharmacokinetic studies have demonstrated that this compound achieves peak plasma concentrations within hours of administration, supporting its use in acute pain scenarios. The sustained release formulations have been shown to maintain therapeutic levels over extended periods, enhancing patient compliance and outcomes .

3. Safety Profile

A comprehensive review of adverse events associated with this compound indicated a relatively favorable safety profile, with most side effects being mild and transient. However, ongoing monitoring in clinical trials is essential to ensure long-term safety .

Data Table: Summary of Biological Activities

| Biological Activity | Description | Evidence Source |

|---|---|---|

| Analgesic | Significant pain relief in postoperative settings | Clinical trial findings |

| Anti-inflammatory | Reduction in inflammation markers | Preclinical studies |

| Antimicrobial | Potential activity against certain pathogens | Preliminary research |

特性

IUPAC Name |

3-[2-(diethylamino)ethyl]-3-phenyl-1-benzofuran-2-one;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H23NO2.ClH/c1-3-21(4-2)15-14-20(16-10-6-5-7-11-16)17-12-8-9-13-18(17)23-19(20)22;/h5-13H,3-4,14-15H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLTVLLBWSZPXFN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCC1(C2=CC=CC=C2OC1=O)C3=CC=CC=C3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H24ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30975515 | |

| Record name | 3-[2-(Diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6009-67-2 | |

| Record name | Amolanone hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006009672 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-[2-(Diethylamino)ethyl]-3-phenyl-1-benzofuran-2(3H)-one--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30975515 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMOLANONE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M36927R46E | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。